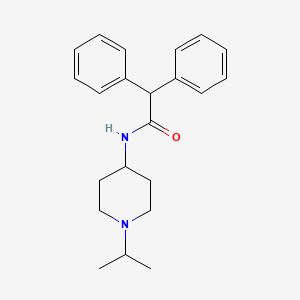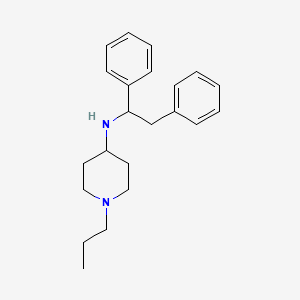
N-butyl-N'-(3-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N'-(3-methylphenyl)ethanediamide, also known as N,N-diethyl-3-methylbenzamide or DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture, and since then, it has become one of the most effective and commonly used insect repellents.
Wirkmechanismus
DEET works by blocking the insects' ability to detect the presence of humans by interfering with their olfactory receptors. DEET has been shown to disrupt the olfactory receptors of insects, making it difficult for them to locate their hosts. This mechanism of action makes DEET highly effective as an insect repellent.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET can also be absorbed through the skin and into the bloodstream, where it can be metabolized and excreted.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is widely used in laboratory experiments to study the behavior of insects. It is highly effective as an insect repellent, making it ideal for use in experiments that require the presence of insects. However, DEET can also interfere with the olfactory receptors of insects, which can affect the results of experiments that rely on insect behavior.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the properties and mechanisms of DEET. These include:
1. Developing new insect repellents that are more effective and less toxic than DEET.
2. Studying the effects of DEET on the olfactory receptors of insects to better understand its mechanism of action.
3. Investigating the potential use of DEET as a tool for studying insect behavior.
4. Exploring the potential use of DEET in agriculture to protect crops from insect damage.
Conclusion:
DEET is a highly effective insect repellent that has been extensively studied for its properties and mechanisms of action. It is widely used in laboratory experiments, but its use can also have limitations. Further research is needed to fully understand the properties and mechanisms of DEET and to develop new insect repellents that are more effective and less toxic.
Synthesemethoden
DEET can be synthesized by the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with diethylamine. The resulting product is then purified and recrystallized to obtain pure DEET.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and biting flies. DEET works by blocking the insects' ability to detect the presence of humans by interfering with their olfactory receptors.
Eigenschaften
IUPAC Name |
N-butyl-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-8-14-12(16)13(17)15-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMYFFHHVNUQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5129713.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5129715.png)
![3-chloro-N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5129724.png)
![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)
![4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5129735.png)
![1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5129745.png)
![2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B5129773.png)


![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5129796.png)


![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)